[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoroanilino group, an oxoethyl group, and a chloropyridine carboxylate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluoroanilino Intermediate: The reaction begins with the nitration of aniline to form 4-fluoronitrobenzene, followed by reduction to yield 4-fluoroaniline.
Coupling with Pyridine Derivative: The 4-fluoroaniline is then coupled with a suitable pyridine derivative, such as 6-chloropyridine-3-carboxylic acid, under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoroanilino and chloropyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- [2-(4-Bromoanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- [2-(4-Methoxyanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Uniqueness
[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is unique due to the presence of the fluoroanilino group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-12-6-1-9(7-17-12)14(20)21-8-13(19)18-11-4-2-10(16)3-5-11/h1-7H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVUUKUAHXMNHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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